1,3-Diethyl-9H-thioxanthen-9-one spectroscopic data (UV-Vis, NMR, IR)
1,3-Diethyl-9H-thioxanthen-9-one spectroscopic data (UV-Vis, NMR, IR)
As a Senior Application Scientist, this guide provides an in-depth technical overview of the spectroscopic characteristics of 1,3-Diethyl-9H-thioxanthen-9-one. The document is structured to offer not just raw data, but a foundational understanding of how this molecule interacts with various spectroscopic techniques, grounded in the principles of physical organic chemistry. This guide is intended for researchers and professionals in drug development and materials science who utilize spectroscopic methods for structural elucidation and characterization.
Introduction to 1,3-Diethyl-9H-thioxanthen-9-one
1,3-Diethyl-9H-thioxanthen-9-one belongs to the thioxanthone class of compounds, which are recognized for their significant applications as photosensitizers, photocatalysts, and as structural motifs in biologically active molecules.[1] The core thioxanthone scaffold is a tricyclic system consisting of a dibenzothiopyranone structure. The electronic properties of this scaffold, particularly its ability to undergo efficient intersystem crossing to the triplet state upon photoexcitation, are central to its utility.[2]
The substitution of two ethyl groups at the 1 and 3 positions modifies the electronic and steric properties of the parent molecule. These alkyl groups, being electron-donating, can influence the energy of the electronic transitions observed in UV-Vis spectroscopy and alter the chemical environment of nearby atoms, which is detectable by NMR spectroscopy. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and mechanistic studies involving this compound.
Molecular Structure and Synthesis Overview
A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 1,3-Diethyl-9H-thioxanthen-9-one is presented below.
Figure 1: Molecular Structure of 1,3-Diethyl-9H-thioxanthen-9-one.
General Synthesis Route
Thioxanthone derivatives are commonly synthesized via the condensation of a substituted thiosalicylic acid derivative with an appropriately substituted benzene ring. For 1,3-Diethyl-9H-thioxanthen-9-one, a plausible and efficient route involves the reaction of 2,2'-dithiosalicylic acid with 1,3-diethylbenzene in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[3]
Reaction: 2,2'-Dithiosalicylic acid + 1,3-Diethylbenzene → 1,3-Diethyl-9H-thioxanthen-9-one
This electrophilic substitution reaction is followed by an intramolecular cyclization and dehydration to yield the final tricyclic product. The purity of the resulting compound is critical for obtaining clean spectroscopic data, and purification is typically achieved by recrystallization from a suitable solvent like ethanol.[3]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For thioxanthones, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions.[2]
Experimental Protocol: UV-Vis Spectrum Acquisition
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Sample Preparation: Prepare a stock solution of 1,3-Diethyl-9H-thioxanthen-9-one in a UV-grade solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1x10⁻³ M.
-
Dilution: Create a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference/blank.
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Blanking: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams to correct for solvent absorption and instrumental drift.
-
Measurement: Replace the blank cuvette in the sample beam with a cuvette containing the analyte solution. Scan a pre-determined wavelength range (e.g., 200-500 nm).
Predicted Spectroscopic Data
While specific high-resolution data for the 1,3-diethyl isomer is not widely published, the expected UV-Vis absorption maxima can be reliably predicted based on the parent thioxanthone structure and other alkyl-substituted derivatives.[2][4][5]
| Predicted Transition | Approx. λmax (nm) | Description |
| π→π | ~260 nm | Strong absorption corresponding to electronic transitions within the aromatic π-system. |
| π→π | ~320 nm | A secondary, well-defined band also arising from the conjugated system. |
| n→π* | ~380-390 nm | A weaker, broad absorption band at longer wavelength, characteristic of the carbonyl group's non-bonding electrons. |
Interpretation and Causality
The UV-Vis spectrum of thioxanthone in a non-polar solvent like CCl₄ shows distinct vibrational structures.[2] In more polar solvents, these features tend to broaden. The ethyl groups at the 1 and 3 positions are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted thioxanthone. This is due to the electron-donating nature of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. The n→π* transition is particularly sensitive to solvent polarity; it typically undergoes a hypsochromic (blue) shift in hydrogen-bonding solvents due to the stabilization of the non-bonding electrons on the carbonyl oxygen.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: ATR-IR Spectrum Acquisition
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
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Sample Application: Place a small amount of the solid 1,3-Diethyl-9H-thioxanthen-9-one powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.
-
Data Processing: Perform a baseline correction and peak-picking analysis on the resulting spectrum.
Predicted IR Absorption Data
The IR spectrum will be dominated by signals from the carbonyl group, the aromatic rings, and the aliphatic ethyl substituents.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3100-3000 | C-H Stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds on the benzene rings. |
| 2975-2850 | C-H Stretch (Aliphatic) | Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups from the ethyl substituents.[7] |
| ~1640-1630 | C=O Stretch (Ketone) | Strong | A very strong and sharp absorption characteristic of the conjugated ketone.[8] |
| 1600-1450 | C=C Stretch (Aromatic) | Medium | Multiple bands indicating the presence of the aromatic rings. |
| ~1300 | C-S Stretch | Weak | Often difficult to assign definitively due to overlap with other vibrations in the fingerprint region. |
| 800-900 | C-H Out-of-Plane Bend | Strong | The pattern of these bands can provide information about the aromatic substitution pattern. |
Interpretation and Causality
The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) absorption around 1635 cm⁻¹.[8] Its position at a relatively low wavenumber (compared to a simple aliphatic ketone at ~1715 cm⁻¹) is indicative of conjugation with the aromatic π-system, which weakens the C=O double bond. The strong absorptions between 2975-2850 cm⁻¹ confirm the presence of the saturated C-H bonds of the ethyl groups.[6] The pattern of C-H bending vibrations in the 800-900 cm⁻¹ region can be complex but is characteristic of the specific substitution on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of 1,3-Diethyl-9H-thioxanthen-9-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrument Tuning: Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature. The instrument should be tuned and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more detailed analysis, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.[9]
Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comments |
| ~8.6 | d | 1H | H-8 | Deshielded by the anisotropic effect of the carbonyl group. |
| ~7.6-7.4 | m | 3H | H-5, H-6, H-7 | Complex multiplet for the unsubstituted aromatic ring. |
| ~7.3 | s | 1H | H-2 | Aromatic proton between two ethyl groups. |
| ~7.1 | s | 1H | H-4 | Aromatic proton adjacent to the fused ring system. |
| ~2.9 | q | 2H | -CH₂- (at C-1) | Methylene protons of the ethyl group at position 1, split by the adjacent methyl group. |
| ~2.7 | q | 2H | -CH₂- (at C-3) | Methylene protons of the ethyl group at position 3. |
| ~1.3 | t | 3H | -CH₃ (from C-1) | Methyl protons of the ethyl group at position 1, split by the adjacent methylene group. |
| ~1.2 | t | 3H | -CH₃ (from C-3) | Methyl protons of the ethyl group at position 3. |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Comments |
| ~179-180 | C=O (C-9) | Characteristic downfield shift for a conjugated ketone carbonyl carbon.[10] |
| ~140-120 | Aromatic Carbons | A series of signals for the 12 aromatic carbons. |
| ~29 | -CH₂- | Methylene carbons of the ethyl groups. |
| ~15 | -CH₃ | Methyl carbons of the ethyl groups. |
Interpretation and Causality
In the ¹H NMR spectrum, the aromatic protons are found in the typical downfield region (7.0-8.6 ppm). The proton at the H-8 position is expected to be the most deshielded due to its proximity to the electron-withdrawing carbonyl group. The ethyl groups will present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a classic ethyl spin system.
In the ¹³C NMR spectrum, the carbonyl carbon (C-9) signal will be the most downfield, typically appearing around 180 ppm.[10] The numerous signals in the 120-140 ppm range correspond to the sp²-hybridized aromatic carbons. The sp³-hybridized carbons of the ethyl groups will appear far upfield. The specific chemical shifts of the substituted aromatic ring carbons (C-1, C-2, C-3, C-4, C-4a, C-9a) will be influenced by the electronic effects of the ethyl groups and the overall ring system.
Comprehensive Spectroscopic Workflow
A robust analytical workflow ensures data integrity and comprehensive characterization.
Figure 2: General workflow for comprehensive spectroscopic analysis.
Conclusion
The spectroscopic profile of 1,3-Diethyl-9H-thioxanthen-9-one is a unique fingerprint derived from its distinct molecular structure. UV-Vis spectroscopy reveals the electronic transitions of its conjugated π-system, IR spectroscopy confirms the presence of key functional groups like the conjugated ketone and aliphatic side chains, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. By understanding and correctly interpreting these datasets, researchers can confidently identify, quantify, and study the behavior of this important thioxanthone derivative in various scientific applications.
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